2-(Methylsulfonyl)benzyl Bromide
Overview
Description
2-(Methylsulfonyl)benzyl Bromide is an organic compound with the molecular formula C8H9BrO2S. It is also known as 2-(bromomethyl)phenyl methyl sulfone. This compound is characterized by the presence of a benzyl bromide group attached to a methylsulfonyl group. It is a white to yellow solid at room temperature and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylsulfonyl)benzyl Bromide can be synthesized through the bromination of 2-(methylsulfonyl)toluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)benzyl Bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide group can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfone derivatives.
Reduction: Products include benzyl derivatives.
Scientific Research Applications
2-(Methylsulfonyl)benzyl Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various benzyl derivatives and sulfone compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)benzyl Bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromide group is a good leaving group, allowing the compound to react readily with nucleophiles. The methylsulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)benzyl Chloride: Similar structure but with a chloride group instead of a bromide group.
4-(Methylsulfonyl)benzyl Bromide: Similar structure but with the methylsulfonyl group at the para position.
2-(Methylsulfonyl)benzyl Alcohol: Similar structure but with a hydroxyl group instead of a bromide group.
Uniqueness
2-(Methylsulfonyl)benzyl Bromide is unique due to its combination of a benzyl bromide group and a methylsulfonyl group, which provides it with distinct reactivity and versatility in various chemical reactions. The presence of the bromide group makes it a more reactive electrophile compared to its chloride counterpart, and the ortho position of the methylsulfonyl group influences the compound’s steric and electronic properties .
Properties
IUPAC Name |
1-(bromomethyl)-2-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBWTFICJOODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596507 | |
Record name | 1-(Bromomethyl)-2-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82657-74-7 | |
Record name | 1-(Bromomethyl)-2-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2-methanesulfonylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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